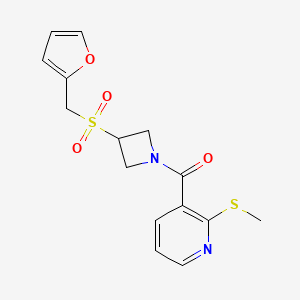
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate haben in der pharmazeutischen Chemie aufgrund ihrer bemerkenswerten therapeutischen Wirksamkeit Aufmerksamkeit erregt. Im Kontext der mikrobiellen Resistenz bieten diese Verbindungen vielversprechende Wege für die Entwicklung effektiver und sicherer antimikrobieller Mittel . Insbesondere wurde (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanon auf seine antibakteriellen Eigenschaften untersucht. Forscher haben seine Aktivität gegen sowohl grampositive als auch gramnegative Bakterien untersucht. Weitere Studien sind erforderlich, um seinen Wirkmechanismus aufzuklären und seine Wirksamkeit zu optimieren.
Biologische Aktivität
The compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structural composition that includes a furan ring, an azetidine moiety, and a pyridine derivative, which together contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.
Structural Characteristics
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring containing oxygen. |
| Azetidine Moiety | A four-membered nitrogen-containing cyclic structure. |
| Pyridine Derivative | A six-membered aromatic ring containing nitrogen. |
| Sulfonyl Group | Enhances reactivity and potential interactions with biological targets. |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific enzymes or receptors in biological systems. The sulfonyl group may facilitate strong binding to protein active sites, potentially leading to inhibition of enzyme activity or modulation of receptor functions.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anti-inflammatory Properties : Compounds in the same class have demonstrated the ability to reduce inflammation in preclinical models.
- Analgesic Effects : Similar structures have shown promise in pain relief applications.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial properties of related azetidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the sulfonyl group significantly enhanced activity against these pathogens.
-
Anti-inflammatory Activity :
- Research on structurally analogous compounds demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting that the presence of the furan and sulfonyl groups contributes to anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Key Features |
|---|---|
| (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone | Contains both furan and azetidine structures |
| 1-(3-(sulfonyl)azetidin-1-yl)-2-(indol-1-yl)ethanone | Lacks furan component but retains azetidine structure |
| 3-(furan-sulfonamide)azetidin derivatives | Related by sulfonamide functionality |
Eigenschaften
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-22-14-13(5-2-6-16-14)15(18)17-8-12(9-17)23(19,20)10-11-4-3-7-21-11/h2-7,12H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSAAKIGJGECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














